molecular formula C6H16ClNO4 B14133265 Ethanamine, N,N-diethyl-, perchlorate CAS No. 14999-75-8

Ethanamine, N,N-diethyl-, perchlorate

Cat. No.: B14133265
CAS No.: 14999-75-8
M. Wt: 201.65 g/mol
InChI Key: QAORMLJQCDFQBB-UHFFFAOYSA-N
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Description

Overview of Perchlorate (B79767) Salts in Fundamental Chemical Research

Perchlorate salts, characterized by the perchlorate anion (ClO₄⁻), are a class of chemical compounds with diverse and significant applications in fundamental chemical research. umn.edu The perchlorate ion is the conjugate base of perchloric acid, one of the strongest known acids. youtube.com These salts are typically colorless, solid compounds that are readily soluble in water and some organic solvents. youtube.comyoutube.com

A key feature of perchlorate salts is their role as strong oxidizing agents, which makes them valuable in the synthesis of energetic materials such as rocket propellants, explosives, and pyrotechnics. youtube.comacs.org Ammonium (B1175870) perchlorate, for instance, is a widely used solid propellant in the aerospace industry. youtube.com Despite being strong oxidizers, perchlorate ions can be kinetically stable in solution, a property that is leveraged in various chemical applications. youtube.com

In the realm of coordination chemistry and electrochemistry, perchlorate salts are frequently employed as supporting electrolytes. wikipedia.orgacs.org Their large size and low charge density result in weak coordination to metal ions, minimizing interference with the electrochemical processes under investigation. acs.org This non-coordinating nature makes them ideal for studying the intrinsic properties of metal complexes and other electroactive species. acs.org Furthermore, the high solubility of many perchlorate salts allows for the preparation of highly concentrated electrolyte solutions, which are often necessary for electrochemical studies. youtube.com

The study of perchlorate salts also extends to environmental and analytical chemistry. Due to their stability and mobility, perchlorates can persist in the environment, leading to contamination of water and soil. umn.eduacs.org This has spurred research into sensitive and selective analytical methods for their detection and quantification, as well as the development of remediation technologies. acs.org

Contextualizing Quaternary Ammonium Perchlorates within Contemporary Chemical Science

Ethanamine, N,N-diethyl-, perchlorate falls under the category of quaternary ammonium salts. Quaternary ammonium compounds (QACs) are a broad class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups. nih.govnih.gov This permanent positive charge distinguishes them from other amines and imparts unique chemical and physical properties. nih.gov

In contemporary chemical science, QACs are the subject of extensive research due to their wide range of applications. They are widely utilized as antimicrobials, surfactants, preservatives, and antistatic agents in various industrial and consumer products. umn.edunih.govescholarship.org The effectiveness of QACs is often dependent on the balance between their hydrophilic and lipophilic properties, which can be tuned by varying the nature of the organic substituents on the nitrogen atom. nih.gov

When combined with the perchlorate anion, quaternary ammonium cations form quaternary ammonium perchlorates. These salts merge the properties of both the cation and the anion, leading to materials with specific characteristics. For example, their ionic nature makes them interesting candidates for applications in materials science, such as in the development of ionic liquids and electrolytes for electrochemical devices. nih.gov

Recent research has focused on the synthesis of novel QACs with tailored properties for specific applications, including their use as phase-transfer catalysts, in the synthesis of nanoparticles, and as components of advanced materials. nih.gov The study of quaternary ammonium perchlorates contributes to this field by providing insights into the interactions between bulky organic cations and non-coordinating anions, which is crucial for the design of new functional materials.

Historical Trajectories of Research on Analogous N,N-Diethylammonium Species

The study of amines, including diethylamine (B46881) and its derivatives, has a rich history that is intertwined with the development of organic chemistry. The synthesis of urea (B33335) from inorganic starting materials by Friedrich Wöhler in 1828 was a pivotal moment that challenged the theory of vitalism and opened the door to the systematic synthesis and study of organic compounds. lumenlearning.com

Following this, the 19th century saw significant advances in the understanding of organic structures, with chemists like August Kekulé, Archibald Couper, and Alexander Butlerov laying the groundwork for structural theory. lumenlearning.com This period also saw the isolation and characterization of numerous naturally occurring amines and the development of synthetic methods for their preparation.

Diethylamine itself is a secondary amine that has been extensively used in chemical synthesis. wikipedia.org Its reactions, such as alkylation to form tertiary amines and quaternary ammonium salts, have been fundamental in the development of new organic compounds and materials. wikipedia.orgwikipedia.org The production of diethylamine, along with ethylamine (B1201723) and triethylamine (B128534), from the reaction of ethanol (B145695) and ammonia (B1221849) has been an important industrial process. wikipedia.org

The development of quaternary ammonium salts from tertiary amines like triethylamine has been a significant area of research. wikipedia.org These compounds have found applications as disinfectants, surfactants, and in various other industrial processes. nih.govescholarship.org The historical study of these analogous N,N-diethylammonium species provides the foundational knowledge upon which the synthesis and investigation of more complex salts, such as this compound, are based.

Detailed Research Findings on this compound

While specific research exclusively focused on this compound (triethylammonium perchlorate) is not extensively documented in publicly available literature, a significant amount of information can be inferred from studies on closely related compounds, particularly tetraethylammonium (B1195904) perchlorate. This section compiles available data and provides insights based on analogous structures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is derived from its close structural analog, tetraethylammonium perchlorate, and should be considered as an approximation.

PropertyValueSource
Molecular Formula C₆H₁₆ClNO₄
Molecular Weight 201.65 g/mol
Appearance White solid/powder nih.gov
Solubility Soluble in water, acetone (B3395972), acetonitrile (B52724), and dimethyl sulfoxide fishersci.com
Melting Point >300 °C (for Tetraethylammonium perchlorate) fishersci.com

Note: Some data is for the analogous compound Tetraethylammonium perchlorate and is used as an estimate.

Crystal Structure

A definitive crystal structure for triethylammonium (B8662869) perchlorate was not found in the surveyed literature. However, the crystal structure of the closely related tetraethylammonium perchlorate has been determined. nih.gov It crystallizes in the monoclinic system with the space group C 1 c 1. nih.gov The unit cell parameters are a = 12.518 Å, b = 7.417 Å, and c = 13.997 Å, with β = 115.009°. nih.gov

Similarly, the crystal structure of trimethylammonium perchlorate has been studied in its various solid phases. elsevierpure.com In its room temperature phase, it crystallizes in a monoclinic lattice with the space group P2₁/a. elsevierpure.com Based on these related structures, it can be inferred that triethylammonium perchlorate would also form an ionic crystal lattice with discrete triethylammonium cations and perchlorate anions.

Synthesis and Characterization

The synthesis of quaternary ammonium salts is typically achieved through the quaternization of a tertiary amine. wikipedia.org In the case of this compound, the synthesis would involve the reaction of triethylamine (N,N-diethylethanamine) with perchloric acid.

Reaction: (C₂H₅)₃N + HClO₄ → [(C₂H₅)₃NH]⁺[ClO₄]⁻

Characterization of the resulting salt would typically involve various spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the triethylammonium cation and the perchlorate anion. For comparison, the IR spectrum of tetraethylammonium perchlorate is available and shows these characteristic absorptions. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure of the triethylammonium cation.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition behavior of energetic materials like perchlorate salts. rsc.orgucr.edu Studies on ammonium perchlorate have shown that its thermal decomposition is a complex process that occurs in distinct stages at different temperatures. researchgate.netutah.edu

For this compound, a TGA/DSC analysis would provide information on its melting point, decomposition temperature, and the nature of the decomposition process (exothermic or endothermic). The presence of the organic cation would likely influence the decomposition pathway compared to inorganic perchlorates like ammonium perchlorate. The decomposition of a related molecular perovskite containing ammonium perchlorate and an organic component has been shown to be initiated by proton transfer. rsc.org

Applications in Research

Quaternary ammonium perchlorates, including this compound and its analogs, are primarily used in electrochemical research as supporting electrolytes. wikipedia.org Their high solubility in organic solvents and their wide electrochemical window make them suitable for studying a variety of redox processes. wikipedia.org For example, tetraethylammonium perchlorate has been used as a supporting electrolyte in studies of the electrode kinetics of europium ions in dimethylsulfoxide. researchgate.net

The non-coordinating nature of the perchlorate anion is advantageous in these applications as it minimizes ion-pairing effects and allows for the study of the intrinsic electrochemical behavior of the analyte. acs.org The choice of the quaternary ammonium cation can also influence the properties of the electrolyte, such as its solubility and conductivity.

Properties

CAS No.

14999-75-8

Molecular Formula

C6H16ClNO4

Molecular Weight

201.65 g/mol

IUPAC Name

N,N-diethylethanamine;perchloric acid

InChI

InChI=1S/C6H15N.ClHO4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5)

InChI Key

QAORMLJQCDFQBB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.OCl(=O)(=O)=O

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Ethanamine, N,n Diethyl , Perchlorate

Elucidation of Established Synthetic Pathways and Optimization Protocols

The most established and direct method for synthesizing Ethanamine, N,N-diethyl-, perchlorate (B79767) is through a straightforward acid-base neutralization reaction. This pathway involves the reaction of triethylamine (B128534) (N,N-diethylethanamine), a weak base, with the strong acid, perchloric acid.

The fundamental reaction is as follows: (C₂H₅)₃N + HClO₄ → [(C₂H₅)₃NH]⁺ClO₄⁻

This reaction is characterized by the protonation of the nitrogen atom in triethylamine by the perchloric acid, forming the triethylammonium (B8662869) cation and the perchlorate anion. A critical consideration in this synthesis is the highly exothermic nature of the reaction. The mixing of strong acids like perchloric acid with bases can be intense or even violent, generating significant heat. epa.gov Therefore, careful temperature control is a crucial optimization parameter.

Established protocols typically involve the slow, dropwise addition of one reactant to a cooled solution of the other. For instance, aqueous perchloric acid may be added to a solution of triethylamine, often in a solvent and maintained in an ice bath to dissipate the heat generated. at.ua The choice of solvent is another key aspect of optimization. While the reaction can be performed in an aqueous medium, the use of organic solvents can facilitate precipitation and purification of the final product. For related amine salts, such as methylammonium (B1206745) perchlorate, recrystallization from solvents like ethanol (B145695) is a common method to achieve high purity. dtic.mil

Nonaqueous titrations of weak bases like amines with perchloric acid often use glacial acetic acid as a solvent. metrohm.commetrohm.com In this medium, perchloric acid reacts with acetic acid to form a strong acidium ion (CH₃COOH₂⁺), which then protonates the amine. metrohm.commetrohm.com While effective for analytical purposes, for preparative synthesis, simpler solvent systems are often preferred to avoid complex purification steps.

Optimization protocols focus on:

Stoichiometry: Using a precise 1:1 molar ratio of triethylamine to perchloric acid to avoid excess reactants that would require removal.

Temperature Control: Maintaining low temperatures (e.g., 0-5 °C) during the reaction to manage the exothermicity and prevent potential side reactions or degradation.

Rate of Addition: Slow and controlled addition of one reagent to the other to ensure the reaction temperature remains stable.

Solvent Selection: Choosing a solvent in which the product has limited solubility at lower temperatures, facilitating its isolation by filtration.

Table 1: Established Synthesis Parameters for Amine Perchlorate Salts
ParameterCondition/ReagentPurposeReference
ReactantsAmine (e.g., Triethylamine) + Perchloric AcidAcid-base neutralization to form the salt. epa.gov
Temperature0-10 °C (Ice Bath)Control of strong exothermic reaction. at.uawikipedia.org
SolventWater, Ethanol, Glacial Acetic AcidReaction medium and aid in purification. dtic.milmetrohm.com
PurificationRecrystallization from a suitable solvent (e.g., ethanol)To achieve high purity of the final product. dtic.milchemicalbook.com

Development of Novel Approaches to High-Purity Synthesis

Achieving high purity is paramount for many applications of Ethanamine, N,N-diethyl-, perchlorate. Novel approaches to synthesis are centered on minimizing impurities from the outset and employing rigorous purification techniques.

A key strategy for obtaining a high-purity product is to use high-purity starting materials. A method analogous to that used for high-purity ammonium (B1175870) perchlorate could be adapted. google.com This involves the purification of the perchloric acid precursor before the neutralization step. For example, perchloric acid can be distilled under reduced pressure to remove non-volatile impurities. google.com The subsequent neutralization of this purified acid with high-purity triethylamine would yield a product with a significantly lower impurity profile.

Advanced purification techniques are also central to high-purity synthesis. While single-step recrystallization is common, repeated crystallization from different solvent systems can be employed to remove specific impurities. For the related compound tetraethylammonium (B1195904) perchlorate, repeated crystallization from water, aqueous methanol (B129727), acetonitrile (B52724), or acetone (B3395972) is used to achieve high purity. chemicalbook.com A similar multi-solvent recrystallization strategy could be developed for triethylammonium perchlorate to remove both organic and inorganic impurities.

Table 2: High-Purity Synthesis and Purification Techniques
TechniqueDescriptionAdvantageReference
Precursor PurificationDistillation of perchloric acid under reduced pressure before reaction.Removes non-volatile impurities from the acid, leading to a cleaner final product. google.com
Repeated RecrystallizationCrystallizing the product multiple times from a suitable solvent.Effectively removes soluble impurities. chemicalbook.com
Multi-Solvent SystemUsing different solvents for successive recrystallization steps.Can remove a wider range of impurities with varying solubilities. chemicalbook.com

Integration of Sustainable Chemistry Principles in Synthetic Design

The principles of sustainable or "green" chemistry can be integrated into the synthesis of this compound to reduce its environmental impact. The core neutralization reaction is inherently atom-economical, as all atoms from the reactants are incorporated into the final product. However, other aspects of the process can be optimized for sustainability.

Solvent Choice: A primary focus is the selection of environmentally benign solvents. While solvents like glacial acetic acid are effective, they are also corrosive. metrohm.commetrohm.com Water is an ideal green solvent, and its use in the initial reaction, as described for similar salts, is a sustainable choice. dtic.mil Ethanol, used for recrystallization, is also considered a greener solvent than many other organic alternatives.

Energy Efficiency: The synthesis should be designed to minimize energy consumption. The acid-base neutralization is strongly exothermic, eliminating the need for heating. The challenge lies in managing this heat efficiently. Designing a process that can operate safely at or near room temperature, or with minimal cooling, would improve the energy footprint.

Waste Reduction: Sustainable design aims to minimize waste generation. This can be achieved by using precise stoichiometric amounts of reactants to avoid unreacted starting materials in the final mixture. Furthermore, developing purification methods, such as a single-step crystallization that yields a high-purity product, would reduce the amount of solvent waste generated from multiple purification cycles. A "one-pot" synthesis, where reactants are combined in a single reactor to form the final product without isolating intermediates, represents an efficient and waste-reducing approach. at.ua

Mechanistic Investigations of Salt Formation Reactions

The formation of this compound is a classic Brønsted-Lowry acid-base reaction. The mechanism involves the transfer of a proton (H⁺) from the perchloric acid molecule to the lone pair of electrons on the nitrogen atom of the triethylamine molecule.

Proton Source: Perchloric acid (HClO₄) is a strong acid that readily dissociates in a polar solvent to provide a proton (H⁺) and a perchlorate anion (ClO₄⁻).

Nucleophilic Attack: The nitrogen atom in triethylamine possesses a lone pair of electrons, making it a Lewis base and a nucleophile. This lone pair attacks the acidic proton from the perchloric acid.

Bond Formation: A new nitrogen-hydrogen (N-H) covalent bond is formed, resulting in the triethylammonium cation, [(C₂H₅)₃NH]⁺.

Ionic Association: The newly formed cation and the existing perchlorate anion are electrostatically attracted to each other, forming the ionic salt, this compound.

In a nonaqueous solvent like glacial acetic acid, the mechanism is slightly modified. The perchloric acid first protonates the solvent to form a stronger acidic species, the acidium ion (CH₃COOH₂⁺). This acidium ion then serves as the proton donor to the triethylamine base. metrohm.com

B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (where B is the amine) metrohm.com

Regardless of the solvent, the core of the mechanism remains the protonation of the amine by a strong acid. Mechanistic studies on the degradation of related trialkylammonium salts have been conducted, revealing pathways such as Sₙ2-centered degradation upon heating. researchgate.netnih.govchemrxiv.org However, the formation reaction is a rapid and straightforward proton transfer.

Exploration of Scalable Synthetic Methodologies for Research Applications

For this compound to be useful in research, its synthesis must be scalable to produce gram-to-kilogram quantities safely and efficiently. The direct neutralization reaction is well-suited for scalability, provided that key engineering and safety challenges are addressed.

The primary concern for scaling up this synthesis is managing the heat generated by the exothermic reaction. epa.govat.ua In a laboratory setting, this is managed with an ice bath. On a larger scale, a jacketed reactor with a circulating coolant would be necessary to maintain a stable internal temperature. The rate of addition of the acid must be carefully controlled and tied to the reactor's cooling capacity to prevent a thermal runaway.

The choice of solvent also impacts scalability. A solvent in which the product is sparingly soluble allows for easy isolation by filtration. If the product is highly soluble, the solvent must be removed, for example, by rotary evaporation, which can be energy-intensive at a large scale. Therefore, a process where the product precipitates upon formation or cooling is preferable.

Advanced Structural Characterization of Ethanamine, N,n Diethyl , Perchlorate

Single-Crystal X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate determination of unit cell parameters, space group, and the positions of individual atoms, which in turn enables a detailed analysis of bonding, intermolecular interactions, and molecular conformation.

The foundational data from a single-crystal X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. For analogous compounds, a range of crystal systems is observed. For instance, the room temperature phase of trimethylammonium perchlorate (B79767) crystallizes in the monoclinic system with the space group P2₁/a. elsevierpure.com Tetraethylammonium (B1195904) perchlorate, on the other hand, has been reported to crystallize in the monoclinic space group Cc. nih.gov It is plausible that triethylammonium (B8662869) perchlorate would also crystallize in a low-symmetry system like monoclinic or orthorhombic.

The precise unit cell parameters are critical for calculating the crystal density and understanding the packing efficiency of the ions. Below is a hypothetical data table illustrating the type of information obtained for triethylammonium perchlorate, based on values for related structures.

Table 1: Hypothetical Unit Cell Parameters for Triethylammonium Perchlorate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.8
c (Å)~12.1
α (°)90
β (°)~105.2
γ (°)90
Volume (ų)~1075
Z4

Note: The values in this table are illustrative and based on analogous compounds, as direct experimental data for triethylammonium perchlorate is not available.

While less common, the possibility of halogen bonding involving the chlorine atom of the perchlorate anion cannot be entirely ruled out, though it is expected to be a much weaker interaction compared to hydrogen bonding in this system.

The triethylammonium cation has conformational flexibility due to the rotation around the C-C and N-C single bonds of the ethyl groups. A detailed crystallographic analysis would reveal the preferred conformation of the cation in the solid state. This conformation is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The torsion angles defining the orientation of the ethyl groups relative to the C-N bonds would be precisely determined. In similar structures, such as tetra-n-butylammonium salts, the alkyl chains often adopt specific conformations to maximize packing efficiency. mdpi.com

The perchlorate anion typically adopts a regular tetrahedral geometry, with the chlorine atom at the center and four oxygen atoms at the vertices. The Cl-O bond lengths and O-Cl-O bond angles are expected to be consistent with those observed in other perchlorate salts, typically around 1.44 Å and 109.5°, respectively. materialsproject.org However, in some crystal structures, the perchlorate anion can exhibit disorder, where it occupies multiple orientations within the lattice. mdpi.com Single-crystal X-ray diffraction can model this disorder and provide insights into the local symmetry and interactions of the anion. The coordination environment of the perchlorate anion would be defined by its proximity to the hydrogen bond-donating N-H groups of the surrounding triethylammonium cations.

Powder X-ray Diffraction Studies for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline phases, or polymorphs, of a compound. Polymorphs are different crystal structures of the same chemical substance, and they can exhibit distinct physical properties.

A study of the closely related trimethylammonium perchlorate revealed the existence of at least three solid phases at different temperatures, indicating a rich polymorphic behavior. elsevierpure.com It is highly probable that triethylammonium perchlorate also exhibits polymorphism and undergoes phase transitions upon changes in temperature. PXRD patterns recorded at various temperatures would show changes in peak positions and intensities, signaling a change in the crystal structure. Each polymorph would have a unique PXRD pattern, serving as a fingerprint for that specific phase.

Table 2: Potential Polymorphic Behavior of Triethylammonium Perchlorate
PhaseTemperature RangeCrystal System (Hypothetical)
Phase IHigh TemperatureCubic (Plastic Phase)
Phase IIIntermediate TemperatureTetragonal
Phase IIIRoom TemperatureMonoclinic

Note: This table is based on the observed phase transitions of trimethylammonium perchlorate and represents a hypothetical scenario for triethylammonium perchlorate.

Application of Neutron Diffraction Techniques for Accurate Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to hydrogen atoms due to their low electron density. Neutron diffraction, on the other hand, scatters from the atomic nucleus and is therefore highly effective at locating hydrogen atoms with high precision.

In the context of triethylammonium perchlorate, neutron diffraction would be invaluable for accurately determining the position of the hydrogen atom on the triethylammonium cation. This would provide a more precise geometry of the N-H···O hydrogen bonds, including accurate bond lengths and angles, which are fundamental to understanding the interactions that govern the crystal structure. Studies on other ammonium (B1175870) salts, such as ammonium perchlorate, have successfully employed neutron diffraction to elucidate the positions of hydrogen atoms and understand the nature of hydrogen bonding. materialsproject.org

Advanced Spectroscopic Probing of Ethanamine, N,n Diethyl , Perchlorate

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and intermolecular interactions within Ethanamine, N,N-diethyl-, perchlorate (B79767).

Systematic Band Assignments and Comprehensive Vibrational Modes Analysis

The vibrational spectrum of triethylammonium (B8662869) perchlorate is a composite of the vibrational modes of the triethylammonium cation and the perchlorate anion. The assignment of these bands to specific molecular motions provides a fundamental understanding of the compound's structure.

Triethylammonium Cation Vibrations: The vibrational modes of the triethylammonium cation are complex due to the presence of multiple CH₂, CH₃, C-N, and N-H bonds. The most characteristic vibration is the N⁺-H stretching mode, which is sensitive to its environment. Studies on triethylammonium salts have shown that the complex structure of the ν(N⁺-H) band is often influenced by Fermi resonance interactions with overtone or combination bands, such as 2δ(N⁺-H) and δ(N⁺-H) + ν(C-N). researchgate.net

Perchlorate Anion Vibrations: The perchlorate anion (ClO₄⁻), possessing Td symmetry in its free state, exhibits four fundamental vibrational modes. However, in the crystalline state, interactions with the cation can lead to a lowering of this symmetry, resulting in the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR spectrum.

A comprehensive assignment of the principal vibrational modes is presented in the following table, compiled from general knowledge of alkylammonium and perchlorate vibrations.

Wavenumber (cm⁻¹)AssignmentCation/Anion
~3100 - 3200ν(N⁺-H) stretchingCation
~2800 - 3000ν(C-H) stretching (asymmetric and symmetric)Cation
~1470 - 1480δ(CH₃) asymmetric deformationCation
~1440 - 1460δ(CH₂) scissoringCation
~1380 - 1390δ(CH₃) symmetric deformationCation
~1080 - 1120ν(C-N) stretchingCation
~1080 - 1120ν₃(F₂) antisymmetric stretchingAnion
~930 - 940ν₁(A₁) symmetric stretchingAnion
~620 - 630ν₄(F₂) deformationAnion
~460ν₂(E) deformationAnion

Note: The exact positions of these bands can vary depending on the physical state (solid or solution) and the specific intermolecular interactions present.

Investigation of Intermolecular Forces through Spectroscopic Shifts

The vibrational frequencies of Ethanamine, N,N-diethyl-, perchlorate are significantly influenced by intermolecular forces, most notably hydrogen bonding. The N⁺-H group of the triethylammonium cation acts as a hydrogen bond donor, interacting with the oxygen atoms of the perchlorate anion.

This hydrogen bonding interaction leads to a characteristic red-shift (a shift to lower wavenumbers) of the N⁺-H stretching frequency. The magnitude of this shift is indicative of the strength of the hydrogen bond. Infrared spectroscopic studies on triethylammonium salts in various solvents have demonstrated the sensitivity of the ν(N⁺-H) band to the surrounding environment. rsc.org The interaction with basic solvents can lead to the formation of ion-molecular complexes, which can be monitored through changes in the IR spectrum. rsc.org

Furthermore, the vibrational modes of the perchlorate anion can also be affected by these interactions. A lowering of the Td symmetry of the anion due to strong hydrogen bonding can result in the splitting of the degenerate ν₃ and ν₄ modes, providing further evidence of the intermolecular forces at play.

Temperature-Dependent Vibrational Spectroscopy for Phase Characterization

Temperature-dependent vibrational spectroscopy is a valuable technique for identifying and characterizing phase transitions in solid materials. While specific studies on this compound are not extensively documented in the reviewed literature, research on related alkylammonium perchlorates provides a strong basis for what can be expected.

For instance, studies on ammonium (B1175870) perchlorate have revealed several phase transitions at various pressures and temperatures, which are associated with changes in hydrogen bonding strength and the reorientational freedom of the NH₄⁺ ions. researchgate.net These transitions are manifested in the Raman spectra through anomalous temperature dependence of the frequency, linewidth, and intensity of the vibrational modes of both the cation and the anion. researchgate.net

It is plausible that this compound would exhibit similar behavior. As the temperature is varied, changes in the crystal packing and the dynamics of the triethylammonium cations and perchlorate anions would lead to shifts in vibrational frequencies and changes in bandwidths. Abrupt changes in these spectral parameters would signify the occurrence of a phase transition. Monitoring the splitting of the perchlorate anion modes, in particular, can be a sensitive probe of changes in the crystal lattice symmetry across a phase transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of this compound at the atomic level. Both solution-state and solid-state NMR techniques offer complementary insights.

Solution-State NMR for Detailed Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N)

In solution, the rapid tumbling of molecules averages out anisotropic interactions, leading to high-resolution NMR spectra that are rich in structural information.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the triethylammonium cation are expected to show characteristic signals for the ethyl groups. In the ¹H NMR spectrum, the methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, which in turn would appear as a quartet. The N-H proton would likely be a broad singlet, though its appearance can be influenced by exchange processes and coupling to ¹⁴N.

The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups. The chemical shifts of these nuclei provide information about their local electronic environment.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CH₃)~1.2 - 1.4Triplet
¹H (CH₂)~3.0 - 3.2Quartet
¹H (N-H)VariableBroad Singlet
¹³C (CH₃)~8 - 10
¹³C (CH₂)~45 - 47

Note: These are approximate chemical shift ranges and can be influenced by the solvent and concentration.

¹⁴N NMR: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. ¹⁴N is a quadrupolar nucleus, which often leads to broad signals. spectrabase.com However, in symmetric environments, the signals can be sharp enough to be observed. For the triethylammonium cation, the ¹⁴N signal would provide direct information about the electronic environment around the nitrogen atom. Recent studies have successfully observed the ¹⁴N–¹H spin–spin coupling in protonated aliphatic amines with weakly coordinating anions, with a reported ¹J(¹⁴N-¹H) coupling constant in the range of 50.6–53.5 Hz for the [Et₃NH]⁺ cation. umanitoba.ca This observation provides valuable information about the N-H bond.

Solid-State NMR for Characterization of Polymorphic Forms and Molecular Dynamics

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, making it ideal for investigating polymorphism and molecular motion in this compound.

Characterization of Polymorphic Forms: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of the carbon atoms. nih.gov Consequently, different polymorphs of triethylammonium perchlorate would likely exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. By comparing the ssNMR spectra of different batches or samples prepared under different conditions, the presence of different polymorphic forms can be identified.

Mass Spectrometry Techniques for Ionization and Fragmentation Studies

Mass spectrometry of this compound, an ionic compound, typically involves soft ionization techniques such as Electrospray Ionization (ESI) to analyze the intact cationic and anionic species. The compound consists of the triethylammonium cation, [N(CH₂CH₃)₃H]⁺, and the perchlorate anion, [ClO₄]⁻.

Under positive ion mode ESI-MS, the primary ion observed would be the triethylammonium cation. The fragmentation of this cation is initiated by the loss of a neutral molecule. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For the triethylammonium cation, a prominent fragmentation pathway involves the loss of an ethene molecule (C₂H₄), leading to the formation of a diethylammonium (B1227033) ion. Further fragmentation can occur through the sequential loss of ethene or other small neutral molecules.

Under negative ion mode ESI-MS, the perchlorate anion, [ClO₄]⁻, would be detected. Due to its stability, the perchlorate anion itself does not typically undergo extensive fragmentation under standard ESI conditions. rsc.orgresearchgate.net However, tandem mass spectrometry (MS/MS) techniques can be employed to induce fragmentation for confirmation purposes.

Electron Ionization (EI) is a harder ionization technique generally used for volatile neutral compounds and would not be the primary choice for an ionic salt like triethylamine (B128534) perchlorate. However, if the neutral triethylamine molecule is introduced, its mass spectrum is well-documented. nist.gov The molecular ion peak for triethylamine (C₆H₁₅N) is observed at an m/z corresponding to its molecular weight (101.19 g/mol ). nist.govwikipedia.org The fragmentation is dominated by alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a very stable immonium ion at m/z 86, which is often the base peak. miamioh.edu Another significant fragment appears at m/z 58, resulting from the loss of a propyl radical.

Table 1: Predicted Mass Spectrometry Data for this compound and its Components This table is based on typical fragmentation patterns for similar compounds.

Ionization Mode Analyte Predicted m/z Identity/Proposed Fragmentation
ESI (+) Triethylammonium Cation 102.1 [M+H]⁺ of Triethylamine
ESI (+) MS/MS Triethylammonium Cation 74.1 Loss of Ethene (C₂H₄)
ESI (-) Perchlorate Anion 99.0 [ClO₄]⁻
EI Triethylamine (neutral) 101.2 Molecular Ion [M]⁺•
EI Triethylamine (neutral) 86.1 [M-CH₃]⁺ (α-cleavage)

Electronic Absorption and Emission Spectroscopy for Charge Transfer and Electronic Structure

Electronic absorption and emission spectroscopy are powerful tools for investigating the electronic structure and charge-transfer (CT) properties of this compound. The spectroscopic characteristics are primarily influenced by the triethylamine cation and its interaction with the perchlorate anion or surrounding solvent molecules.

Triethylamine itself does not exhibit strong absorption in the visible region but shows absorption in the ultraviolet range. nih.gov The absorption is typically attributed to n → σ* transitions involving the non-bonding electrons on the nitrogen atom. nist.gov However, in the presence of suitable electron acceptors, triethylamine can form charge-transfer complexes. rsc.org These CT complexes display new, broad absorption bands at longer wavelengths (lower energy) than the absorptions of the individual components. The energy of this CT band is related to the ionization potential of the electron donor (triethylamine) and the electron affinity of the acceptor. Photoactivation of these CT complexes can lead to the generation of radical ions. rsc.orgnih.gov

The perchlorate anion is generally considered to be a "non-coordinating" anion with a closed-shell electronic structure, and it does not typically contribute to absorption in the UV-Vis region. icmp.lviv.ua However, the ionic environment created by the perchlorate salt in solution can influence the electronic transitions of other molecules, a phenomenon known as the solvatochromatic effect. nih.gov The presence of perchlorate ions can stabilize charge-separated excited states, leading to shifts in the absorption maxima of nearby chromophores. nih.gov While there is no direct charge transfer between the triethylammonium cation and the perchlorate anion in the ground state, the electrostatic environment can subtly perturb the electronic energy levels.

Emission spectroscopy (fluorescence) is not a prominent feature of simple aliphatic amines like triethylamine, which tend to have very low fluorescence quantum yields. Any observed emission would likely arise from impurities or from the formation of emissive charge-transfer complexes with other species in the system.

Table 2: Representative Electronic Absorption Data This table presents typical absorption regions for the components and related charge-transfer complexes.

Species Solvent λmax (nm) Transition Type Reference
Triethylamine Heptane 196 n → σ* nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present within the top few nanometers of a material's surface. For a solid sample of this compound, XPS would be used to confirm the presence of all expected elements: carbon (C), nitrogen (N), chlorine (Cl), and oxygen (O).

The high-resolution spectra of the core levels for each element yield chemical state information.

Nitrogen (N 1s): The N 1s spectrum is particularly informative. In the triethylammonium cation, the nitrogen atom is quaternized and carries a positive charge. This results in a higher binding energy for the N 1s photoelectron compared to a neutral tertiary amine. The binding energy for protonated or quaternized amines is typically found above 401 eV, whereas neutral amines appear closer to 400 eV. uic.edu

Chlorine (Cl 2p): The perchlorate anion ([ClO₄]⁻) contains chlorine in its highest formal oxidation state (+7). The Cl 2p spectrum for perchlorate will show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) at a high binding energy, typically around 207-209 eV for the Cl 2p₃/₂ peak. This is significantly higher than the binding energy for chloride (Cl⁻), which is found around 197-199 eV. nus.edu.sg

Oxygen (O 1s): The O 1s spectrum would show a single major component corresponding to the four equivalent oxygen atoms in the perchlorate anion. The binding energy for oxygen in perchlorate is typically observed around 532-533 eV.

Carbon (C 1s): The C 1s spectrum would show components corresponding to the different carbon environments in the ethyl groups. Carbons directly bonded to the positively charged nitrogen (C-N⁺) would appear at a slightly higher binding energy than the terminal methyl carbons (C-C).

By analyzing the binding energies and the relative atomic concentrations calculated from the peak areas, XPS can provide a comprehensive picture of the surface chemistry of this compound. rsc.org

Table 3: Expected XPS Binding Energies for this compound Binding energies are approximate and can vary based on instrument calibration and sample charging.

Element Core Level Predicted Binding Energy (eV) Chemical State
Nitrogen N 1s ~401.5 - 402.5 Quaternary Ammonium (R₃N⁺-H)
Chlorine Cl 2p₃/₂ ~207.0 - 209.0 Perchlorate (Cl⁺⁷)
Oxygen O 1s ~532.0 - 533.0 Perchlorate (O⁻²)
Carbon C 1s ~286.0 - 287.0 C-N⁺

Table of Mentioned Compounds

Compound Name
This compound
Triethylamine
Triethylammonium
Perchlorate
Ethene
Diethylammonium

Theoretical and Computational Studies of Ethanamine, N,n Diethyl , Perchlorate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule or ion pair at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about geometry, energy, and electronic structure.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For triethylammonium (B8662869) perchlorate (B79767), this involves optimizing the structures of the individual ions and the ion pair.

The perchlorate anion (ClO₄⁻) possesses a highly symmetric tetrahedral geometry with the chlorine atom at the center. Its structure is well-characterized both experimentally and computationally.

When the two ions form an ion pair , the primary interaction is the strong hydrogen bond between the acidic proton on the [Et3NH]⁺ cation and one of the oxygen atoms of the ClO₄⁻ anion (N-H···O). DFT calculations on analogous protic ionic liquids reveal that this hydrogen bond is a defining feature of the ion-pair structure, significantly influencing the orientation of the cation relative to the anion. nih.gov The electronic structure is characterized by a significant charge localization on the respective ions, confirming the ionic nature of the compound, with natural bond orbital (NBO) analysis revealing the charge transfer interactions inherent in the hydrogen bond.

Table 1: Representative Calculated Geometrical Parameters for the Triethylammonium Cation

Data based on DFT calculations of analogous triethylammonium systems.

ParameterAtom Pair/TripletTypical Calculated Value
Bond Lengths
N-HN-H~1.03 Å
N-CN-CH₂~1.50 Å
C-CCH₂-CH₃~1.54 Å
C-HC-H~1.09 Å
Bond Angles
H-N-CH-N-CH₂~108-110°
C-N-CCH₂-N-CH₂~110-112°
N-C-CN-CH₂-CH₃~114-116°

Once an optimized geometry is obtained, quantum chemical methods can predict various spectroscopic properties.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies is a standard output of DFT studies and is crucial for characterizing stationary points on the potential energy surface (a true minimum has no imaginary frequencies). readthedocs.ionih.gov These calculated frequencies can be compared directly with experimental infrared (IR) and Raman spectra. For triethylammonium perchlorate, key vibrational modes include:

N-H Stretch: A strong band characteristic of the hydrogen bond with the perchlorate anion. Its frequency is sensitive to the strength of this interaction.

C-H Stretches: Occurring at higher frequencies, corresponding to the symmetric and asymmetric stretching of the methyl and methylene (B1212753) groups.

CH₂ and CH₃ Bending/Scissoring/Rocking Modes: A complex series of bands in the fingerprint region.

Perchlorate Anion Modes: Strong vibrations associated with the Cl-O bonds of the tetrahedral anion.

Computational studies on triethylammonium salts consistently predict these characteristic frequencies, which align well with experimental data after applying appropriate scaling factors to account for anharmonicity and method limitations. nih.govdtic.mil

NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. idc-online.comnih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. aps.org From these tensors, chemical shifts relative to a reference compound (like tetramethylsilane, TMS) can be derived. For the triethylammonium cation, calculations would predict distinct signals for the methyl (-CH₃) and methylene (-CH₂) protons and carbons, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen atom.

Table 2: Key Calculated Vibrational Modes and Expected Frequencies for the [Et3NH]⁺···[ClO₄]⁻ Ion Pair

Vibrational ModeApproximate Frequency Range (cm⁻¹)Description
N-H Stretch (H-bonded)3000 - 3200Stretching of the N-H bond, weakened by H-bonding to the ClO₄⁻ anion.
C-H Asymmetric/Symmetric Stretches2900 - 3000Stretching vibrations of the methyl and methylene C-H bonds.
CH₂ Scissoring / CH₃ Deformation1440 - 1480Bending and deformation modes of the ethyl groups.
Cl-O Asymmetric Stretch (ClO₄⁻)~1100A very strong and broad band characteristic of the perchlorate anion.
N-C Stretch1000 - 1150Stretching of the bonds between nitrogen and the ethyl carbons.
Cl-O Symmetric Stretch (ClO₄⁻)~930A sharp, symmetric stretching mode of the perchlorate anion.

The triethylammonium cation is flexible, primarily due to the rotation of the three ethyl groups around their respective N-C bonds. A conformational analysis involves mapping the potential energy surface as these rotations occur. By performing a series of constrained geometry optimizations—where a specific dihedral angle is fixed while all other parameters are relaxed—an energetic profile for rotation can be calculated. nih.gov

These studies typically show that staggered conformations, where the hydrogen atoms of the ethyl groups are maximally separated, are the energetic minima. researchgate.net The energy barriers to rotation are relatively low, indicating that at room temperature, the cation is highly dynamic and can easily interconvert between different conformations. Understanding this conformational landscape is crucial for interpreting experimental spectra and for parameterizing force fields used in molecular dynamics simulations.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

While quantum chemistry examines static, minimum-energy structures, molecular dynamics (MD) simulations are used to model the time-evolution of a system, providing insight into dynamic processes and bulk properties. mdpi.comacs.org

In solution, the interaction between the triethylammonium cation and the perchlorate anion is mediated by the solvent molecules. MD simulations are the ideal tool to investigate these phenomena. nih.gov In these simulations, a large number of ions and solvent molecules are placed in a simulation box, and their trajectories are calculated over time by solving Newton's equations of motion.

A key aspect of interest is the nature of ion pairing . Simulations can distinguish between:

Contact Ion Pairs (CIP): The cation and anion are in direct contact, stabilized by the N-H···O hydrogen bond.

Solvent-Separated Ion Pairs (SIP): One or more solvent molecules are positioned between the cation and anion.

The equilibrium between CIPs and SIPs is highly dependent on the solvent. researchgate.net

In nonpolar solvents, CIPs are expected to dominate due to the inability of the solvent to screen the strong electrostatic attraction between the ions.

In polar aprotic solvents (like acetonitrile), the solvent can partially screen the charges, leading to a dynamic equilibrium between CIPs and SIPs.

In polar protic solvents (like water or methanol), the solvent molecules compete effectively for hydrogen bonding with both the cation and the anion, strongly favoring the formation of SIPs.

MD simulations provide quantitative data on these arrangements through the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. researchgate.netdoaj.org

In the solid state, Ethanamine, N,N-diethyl-, perchlorate exists as a crystalline lattice. MD simulations of the solid state can provide invaluable insights into the dynamic behavior of the ions within the crystal and the mechanisms of phase transitions. nih.govfigshare.com

Crystal Lattice Dynamics: At any temperature above absolute zero, the ions in the crystal lattice are not static but vibrate around their equilibrium positions. MD simulations can model these lattice vibrations (phonons) and other dynamic processes, such as the rotational motion of the ions. Studies on related ammonium (B1175870) perchlorate (AP) crystals show that even in the solid state, the ammonium ions can undergo significant thermal rotation. acs.org Similarly, for triethylammonium perchlorate, simulations would likely show librational (rocking) motions of the bulky triethylammonium cations and the perchlorate anions at low temperatures, with the onset of larger-scale rotational motion at higher temperatures.

Phase Transition Mechanisms: Many alkylammonium salts, including perchlorates, exhibit solid-solid phase transitions upon heating. nih.gov These transitions are often associated with changes in the dynamic behavior of the ions. For example, a transition from a low-temperature ordered phase to a high-temperature "plastic crystal" phase can occur. nih.gov In a plastic phase, the ions maintain their long-range positional order on the crystal lattice but gain significant rotational freedom. MD simulations can elucidate the atomistic mechanism of such a transition by showing how the correlated motions of ions lead to a change in crystal symmetry. Ab initio MD simulations have been used to study the charge-transport mechanism and proton transfer in solid ammonium perchlorate. iupac.org Similar methods could be applied to understand the dynamic processes leading to phase transitions in its triethylammonium analogue.

Development and Parameterization of Advanced Force Fields for Molecular Modeling

The accuracy of molecular dynamics (MD) simulations, which are crucial for understanding the behavior of chemical systems at an atomic level, is heavily dependent on the quality of the underlying empirical force field. A force field is a set of parameters that describe the potential energy of a system of particles. For a compound like this compound, a robust force field would be essential for simulating its behavior in various environments.

The development of such a force field is a meticulous process that involves several key steps. It typically begins with the selection of a functional form for the potential energy, which includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The parameterization process then aims to find the optimal values for the constants in these energy terms.

For this compound, this process would involve treating the triethylammonium cation and the perchlorate anion as distinct entities, with specific parameters for each and for their interactions. The parameterization would likely draw upon a combination of quantum mechanical (QM) calculations and experimental data.

Key Methodologies in Force Field Development:

Quantum Mechanical Calculations: High-level QM calculations, such as density functional theory (DFT), are used to obtain reference data for the molecule's properties. This includes equilibrium geometries, vibrational frequencies, and the potential energy surface associated with conformational changes. For instance, dihedral angle parameters are often adjusted to reproduce the energy profiles calculated by QM methods.

Fitting to Experimental Data: To ensure the force field can accurately reproduce real-world behavior, parameters are often refined by fitting simulation results to experimental data. For this compound, this could include properties like crystal structure, density, and thermodynamic data such as the heat of vaporization.

Use of Advanced Techniques: Modern force field development increasingly incorporates advanced techniques. For example, polarizable force fields can provide a more accurate description of electrostatic interactions by allowing atomic charges to fluctuate in response to the local electric field. Machine learning methods are also emerging as powerful tools for developing highly accurate and transferable force fields.

A hypothetical data table representing the kind of parameters that would be developed for the triethylammonium cation is presented below. Please note that these are representative values and not from a specific, published force field for this exact molecule.

Interaction Type Atoms Involved Parameter Representative Value
Bond StretchingN-Ck_b (kcal/mol/Ų)320
r_eq (Å)1.47
Angle BendingC-N-Ck_θ (kcal/mol/rad²)50
θ_eq (degrees)109.5
Dihedral TorsionC-N-C-HV_n (kcal/mol)0.15
n (periodicity)3
γ (phase offset)0
Non-bonded (Lennard-Jones)Nε (kcal/mol)0.17
σ (Å)3.25

Prediction of Reactivity and Frontier Orbital Analysis for Chemical Transformations

Frontier molecular orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, an ionic compound, the analysis would typically be performed on the individual ions: the triethylammonium cation ((C₂H₅)₃NH⁺) and the perchlorate anion (ClO₄⁻).

Key aspects of the analysis include:

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally suggests higher reactivity.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites of chemical attack. For the triethylammonium cation, the HOMO would likely be localized on the nitrogen atom, while for the perchlorate anion, the LUMO may be distributed among the chlorine and oxygen atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

A frontier orbital analysis would provide insights into the potential chemical transformations of this compound. For example, the triethylammonium cation, with its relatively low-lying LUMO, could act as an electrophile in certain reactions. Conversely, the perchlorate anion, a well-known oxidizing agent, would have a low-lying LUMO, indicating its propensity to accept electrons.

Below is a hypothetical table of calculated frontier orbital energies and reactivity descriptors for the constituent ions of this compound. These values are illustrative and would be obtained from quantum chemical calculations.

Ion E_HOMO (eV) E_LUMO (eV) Energy Gap (eV) Electronegativity (χ) Chemical Hardness (η)
Triethylammonium ((C₂H₅)₃NH⁺)-9.8-1.28.65.54.3
Perchlorate (ClO₄⁻)-7.51.59.03.04.5

This analysis suggests that the triethylammonium cation is a better electron acceptor (higher electronegativity) than the perchlorate anion is an electron donor. The relatively large energy gaps for both ions suggest a degree of kinetic stability.

Mechanistic Investigations of Chemical Transformations Involving Ethanamine, N,n Diethyl , Perchlorate

Role as an Ionic Liquid Component or Co-solvent in Organic Reaction Environments

Protic ionic liquids (PILs) like triethylammonium (B8662869) perchlorate (B79767) are produced by the proton transfer between a Brønsted acid and a Brønsted base. acs.org These materials are investigated as greener solvent alternatives to conventional organic solvents due to properties such as negligible vapor pressure and low flammability. mdpi.com The utility of ionic liquids in electrochemical applications is a significant area of research, though their viscosity can present challenges. mdpi.com In many cases, the addition of a co-solvent is necessary to achieve optimal reaction conditions and yields. mdpi.com

The degree of proton transfer from the acid to the amine determines whether a true ionic liquid or a hydrogen-bonded molecular complex is formed. acs.org For triethylamine-based salts, the nature of the acid is crucial. Studies on the interaction of triethylamine (B128534) with various acids have shown that while some form hydrogen-bonded complexes, others result in salt formation characteristic of ionic liquids. acs.org The triethylammonium cation, a key component of the title compound, is often used to improve the solubility of biomolecules like nucleotides in organic solvents for reactions requiring anhydrous conditions. nih.gov

Ionic liquids can serve as recyclable solvents in electrosynthesis, such as the Shono oxidation of carbamates. However, high viscosity can be a major issue, often requiring the use of a co-solvent like methanol (B129727) to ensure the reaction proceeds efficiently. mdpi.com The recovery and recycling of the ionic liquid is a key advantage of these systems. mdpi.com

Table 1: Effect of Methanol Co-solvent on the Shono Oxidation in a Representative Ionic Liquid System This table illustrates the general principle of using co-solvents to overcome viscosity issues in ionic liquid media, as specific data for triethylammonium perchlorate was not available.

Volume % Methanol Yield of Product 2 Ionic Liquid Appearance
10% 45% Darkened
20% 75% Yellow
33% 89% Pale Yellow

Data adapted from studies on tributyldecylammonium tosylate. mdpi.com

Anion Exchange Reactions and Perchlorate Reactivity Studies

The perchlorate anion (ClO₄⁻) is known for its high solubility, stability, and mobility in aqueous environments. nih.govresearchgate.net It is generally considered a poor complexing agent and is often used as a non-complexing counter-ion in chemical studies. epa.gov However, its reactivity, particularly in redox reactions and thermal decomposition, is of significant interest.

Selective ion exchange is a common technology for removing perchlorate from water, but the high affinity of ClO₄⁻ for anion-exchange resins makes regeneration difficult. acs.orgnih.gov Research has focused on developing novel regeneration techniques. One such method involves using tetrachloroferrate (FeCl₄⁻) anions to effectively displace the sorbed perchlorate from the resin, allowing for the recovery of ion-exchange sites. acs.orgnih.gov This process highlights the principles of competitive anion exchange involving the perchlorate ion.

The reactivity of the perchlorate anion is prominent in thermal decomposition and redox processes. Studies on diamminesilver(I) perchlorate have shown that its thermal decomposition involves a solid-phase redox reaction between the perchlorate anion and the ammonia (B1221849) ligand, leading to the formation of lower valence chlorine oxyacids like chlorite (B76162) and chlorate (B79027). mdpi.com This indicates that the perchlorate anion, while stable, can act as a strong oxidizing agent under certain conditions, reacting with reducing agents like ammonia. mdpi.com The formation of perchlorate itself can occur via the electrochemical oxidation of chloride ions, a process that involves reactive chlorine species and hydroxyl radicals as intermediates. researchgate.net

Table 2: Key Species in Perchlorate Formation and Reactivity

Species Role/Characteristic Reference
Perchlorate (ClO₄⁻) Highly stable, poor complexing anion, strong oxidizer in redox reactions. epa.govmdpi.com
Tetrachloroferrate (FeCl₄⁻) Used to displace ClO₄⁻ from anion-exchange resins. acs.orgnih.gov
Chlorate (ClO₃⁻) Intermediate in the formation and decomposition of perchlorate. mdpi.comresearchgate.net

Fundamental Studies on Acid-Base Chemistry and Proton Transfer Dynamics

Ethanamine, N,N-diethyl-, perchlorate is the salt of a weak base, triethylamine (Et₃N), and a strong acid, perchloric acid (HClO₄). In solution, it dissociates into the triethylammonium cation ([Et₃NH]⁺) and the perchlorate anion (ClO₄⁻). The triethylammonium cation is the conjugate acid of triethylamine and is somewhat acidic. quora.comechemi.com The perchlorate anion is the conjugate base of a strong acid and therefore has negligible basic properties. quora.comechemi.com Consequently, aqueous solutions of such salts are expected to be acidic. For comparison, a 5% solution of the similar compound methylammonium (B1206745) perchlorate has a pH of about 5.8. quora.comechemi.com

The dynamics of proton transfer are a key feature of protic ionic liquids. Studies on triethylammonium-based PILs have provided detailed insights into these processes. Molecular dynamics simulations of triethylammonium acetate (B1210297) have revealed proton transfer events occurring between the acetic acid and triethylamine molecules. nih.gov Similarly, investigations into triethylammonium triflate using quasielastic neutron scattering (QENS) have explored the transport properties and proton dynamics. acs.org These studies show that the N-H proton is not tightly bound to the cation core and possesses additional degrees of freedom, participating in localized motions that could be related to hydrogen bond dynamics or proton transfer to the anion. acs.org The interaction in PILs is characterized by strong directionality due to hydrogen bonds, with the most stable configuration being when the anion is in contact with the N-H bond of the cation. acs.org

Table 3: Comparison of Acid-Base Properties

Component Type Conjugate Partner Strength
Triethylamine (Et₃N) Weak Base Triethylammonium ([Et₃NH]⁺) Conjugate Acid
Perchloric Acid (HClO₄) Strong Acid Perchlorate (ClO₄⁻) Negligible Conjugate Base

Based on fundamental acid-base principles. quora.comechemi.com

Elucidation of Catalytic Reaction Pathways and Associated Transition States

While triethylammonium perchlorate itself is not typically described as a catalyst, its components—the triethylammonium cation and the underlying amine, triethylamine—are highly relevant in catalysis. Triethylamine is widely used as a base catalyst in organic synthesis, for reactions such as the preparation of esters and amides from acyl chlorides, dehydrohalogenation reactions, and Swern oxidations. wikipedia.org In these reactions, triethylamine acts as an acid scavenger, forming the triethylammonium salt. wikipedia.org

The study of amine-catalyzed reactions provides insight into potential pathways involving the triethylammonium cation. For example, theoretical studies on amine-catalyzed aldol (B89426) reactions have explored the mechanisms and transition states involving enamine intermediates. nih.gov These studies, using density functional theory, show that primary enamine-mediated reactions proceed through half-chair transition states stabilized by hydrogen bonding, which facilitates proton transfer and leads to low activation energies. nih.gov Although these studies focus on primary and secondary amines, the principles of proton transfer and transition state stabilization are fundamental to understanding the role of the triethylammonium cation in reaction environments where it can act as a proton donor.

Catalytic pathways have also been extensively studied for the decomposition of perchlorate salts, particularly ammonium (B1175870) perchlorate (AP). Various metal oxides, including perovskites like LaCoO₃, have been shown to significantly lower the decomposition temperature of AP by altering the reaction mechanism. researchgate.net These catalysts facilitate the breakdown of perchloric acid and ammonia, the initial decomposition products. ttu.edu While the cation in these studies is ammonium, the research into the catalytic decomposition of the perchlorate anion provides a framework for understanding how additives might influence the reactivity of triethylammonium perchlorate.

Kinetic Studies of Chemical Reactions Mediated by the Compound

Kinetic studies involving triethylammonium perchlorate often focus on the thermal decomposition of the perchlorate anion, a process critical to its applications in energetic materials. The kinetics of ammonium perchlorate (AP) decomposition have been extensively investigated and provide a valuable model. The thermal degradation of AP is a complex, multi-stage process that can be significantly influenced by catalysts. ttu.edubu.edu.eg The addition of various catalysts, such as spinel nanoparticles, can shift the decomposition to lower temperatures and decrease the activation energy. bu.edu.eg

Kinetic models have been developed to describe the formation of chlorate and perchlorate during the electrolysis of chloride solutions. nih.gov These models help to identify the key formation pathways and the influence of factors like pH and the presence of reactive oxygen species. nih.gov The rate-determining step in the electrochemical formation of perchlorate is often the oxidation of chlorate. researchgate.net

Table 4: Kinetic Parameters for Thermal Decomposition of Ammonium Perchlorate (AP) with Catalysts This table provides representative data from studies on ammonium perchlorate to illustrate the impact of catalysts on decomposition kinetics, as specific data for triethylammonium perchlorate was not available.

System Decomposition Temperature (°C) Activation Energy (kJ/mol) Heat Release (J/g)
Pure AP ~420 Varies with conversion ~768 - 836
AP + LaCoO₃ ~301 Lowered ~1428
AP + Mn@Co₃O₄ Lowered Lowered ~1560

Data compiled from multiple sources on AP decomposition. researchgate.netbu.edu.egresearchgate.net

Coordination Chemistry and Metal Ion Interactions of Ethanamine, N,n Diethyl , Perchlorate

Investigation of Ligand Properties of the N,N-diethylammonium Cation

The N,N-diethylammonium (or triethylammonium) cation is the conjugate acid of the tertiary amine, triethylamine (B128534). nih.govwikipedia.org Due to its positive charge and the presence of a proton on the nitrogen atom, it does not function as a typical ligand by donating an electron pair to a metal cation. Instead, its primary role in coordination chemistry is that of a charge-balancing counter-ion.

However, its influence extends beyond simple charge neutrality. The size, shape, and hydrogen-bonding capability of the triethylammonium (B8662869) cation can significantly impact the crystal lattice of a coordination compound. Key roles include:

Hydrogen Bonding: The N-H group of the cation is a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms present in the metal complex, such as oxygen or nitrogen atoms from other ligands, or with the oxygen atoms of the perchlorate (B79767) anion itself. These interactions contribute to the stability and dimensionality of the crystal structure.

Crystal Packing: The presence of these bulky organic cations influences the packing of molecules in the solid state, affecting properties like solubility and crystal morphology.

In essence, while not a direct ligand to the metal center, the N,N-diethylammonium cation is an important secondary component in the formation of crystalline coordination compounds, influencing their supramolecular architecture through steric effects and hydrogen bonding.

Exploration of Perchlorate Anion Coordination to Metal Centers

The perchlorate anion (ClO₄⁻) is renowned as a weakly coordinating anion, a property derived from it being the conjugate base of the very strong perchloric acid. wikipedia.org In many instances, it serves as a non-coordinating counter-ion in metal complexes, particularly in aqueous solutions where it is readily outcompeted by water molecules. wikipedia.orgwikipedia.org The structure of hydrated copper(II) perchlorate, for example, shows distinct hexaaquacopper(II) cations, [Cu(H₂O)₆]²⁺, and uncoordinated perchlorate anions. wikipedia.org

Despite its weak basicity, the perchlorate anion can coordinate directly to metal centers, especially in non-aqueous media or when stronger donor ligands are absent. This coordination is versatile, with several binding modes having been identified.

Coordination Modes of the Perchlorate Anion:

Coordination Mode Description Example Symmetry
Monodentate One oxygen atom of the perchlorate anion binds to the metal center. C₃ᵥ
Bidentate (Chelating) Two oxygen atoms from the same perchlorate anion bind to a single metal center. C₂ᵥ
Bidentate (Bridging) Two oxygen atoms from the same perchlorate anion bind to two different metal centers, forming a bridge. C₂ᵥ

| Tridentate | Three oxygen atoms bind to one or more metal centers. | - |

Interactive Data Table: Common coordination modes of the perchlorate anion.

The preparation of anhydrous metal perchlorates can lead to complexes where perchlorate acts as a ligand. For instance, titanium(IV) perchlorate and zirconium(IV) perchlorate are molecular species featuring four bidentate perchlorate ligands. wikipedia.org Similarly, anhydrous copper(II) perchlorate contains perchlorate-bridged copper chains. acs.org The synthesis of five-coordinate manganese porphyrin complexes has also demonstrated the monodentate O-binding of the perchlorate anion to the manganese center. tandfonline.com The formation of coordination polymers can also be facilitated by bridging perchlorate anions. acs.orgnih.gov

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Both the triethylammonium cation and the perchlorate anion can play significant roles in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers).

The perchlorate ion can participate in these structures in several ways:

As a Coordinating Ligand: Perchlorate anions can act as bridging ligands, linking metal centers to form one-, two-, or three-dimensional networks. researchgate.net

As a Non-Coordinating Counter-Ion: In cationic frameworks, perchlorate anions can reside within the pores or channels of the MOF, balancing the charge of the structure. mdpi.com Their presence can influence the size and shape of the pores.

The triethylammonium cation typically functions as a guest molecule or a template in the formation of these extended structures. It can occupy the voids within a MOF, providing charge balance for an anionic framework and stabilizing the structure through van der Waals forces and hydrogen bonding with the framework atoms. In some syntheses, the specific size and shape of the triethylammonium cation can direct the formation of a particular network topology. The anion exchangeability in some coordination polymers can be strongly dependent on subtle differences between anions. researchgate.net

Spectroscopic Characterization of Novel Metal Complexes

Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, are indispensable for characterizing metal complexes containing the perchlorate ion, as they can effectively distinguish between coordinated and non-coordinated (free) anions. researchgate.net

The free perchlorate anion possesses a tetrahedral (T_d) symmetry, which governs the number of active vibrational modes. When perchlorate coordinates to a metal ion, its symmetry is lowered (e.g., to C₃ᵥ for monodentate or C₂ᵥ for bidentate coordination), leading to changes in the IR and Raman spectra. Specifically, degenerate vibrational modes split into multiple bands, and some modes that were previously inactive may become active. researchgate.netnih.gov

The primary vibrational modes for the perchlorate ion are:

ν₁ (A₁): Symmetric stretch

ν₂ (E): Symmetric bend

ν₃ (F₂): Asymmetric stretch

ν₄ (F₂): Asymmetric bend

Table of Spectroscopic Data for Perchlorate Anion:

Symmetry Coordination ν₁ (Symmetric Stretch) ν₃ (Asymmetric Stretch) ν₄ (Asymmetric Bend)
T_d Free Ion ~935 cm⁻¹ (Raman active) ~1100 cm⁻¹ (IR, Raman active) ~625 cm⁻¹ (IR, Raman active)
C₃ᵥ Monodentate Splitting into A₁ Splitting into A₁ + E Splitting into A₁ + E

| C₂ᵥ | Bidentate | Splitting into A₁ | Splitting into A₁ + B₁ + B₂ | Splitting into A₁ + A₂ + B₁ + B₂ |

Interactive Data Table: Characteristic IR and Raman vibrational frequencies for free and coordinated perchlorate ions. Note: The asymmetric stretch (ν₃) and bend (ν₄) are triply degenerate in the free ion and split upon coordination. researchgate.netresearchgate.net

For a free perchlorate ion, the IR spectrum typically shows a very strong, broad band around 1100 cm⁻¹ (ν₃) and a sharp, strong band near 625 cm⁻¹ (ν₄). researchgate.net Upon coordination, the ν₃ and ν₄ bands split into two or more components, and the ν₁ symmetric stretch, which is normally IR-inactive, may appear as a weak band. researchgate.netias.ac.in Additionally, new bands may appear in the far-IR region (typically below 400 cm⁻¹) corresponding to the metal-oxygen (M-O) stretching vibration from the coordinated perchlorate. researchgate.netuobaghdad.edu.iq

Other characterization techniques for these complexes include UV-Vis spectroscopy to study the electronic environment of the metal ion, and single-crystal X-ray diffraction to definitively determine the molecular structure, including bond lengths and angles of the coordinated perchlorate. tandfonline.comaristonpubs.comresearchgate.net

Theoretical Studies on Metal-Ligand Binding Affinities and Complex Stability

Computational chemistry provides powerful tools for investigating the intricacies of metal-ligand interactions that are not always accessible through experimental methods alone. mdpi.com Density Functional Theory (DFT) is a widely used method to study the electronic structure, geometry, and stability of metal complexes containing ions like perchlorate. semanticscholar.orgmdpi.com

Theoretical studies can provide quantitative and qualitative insights into:

Optimized Geometries: Calculations can predict the most stable geometric arrangement of the complex, including metal-ligand bond lengths and angles. This can corroborate or predict experimental findings from X-ray crystallography. For perchlorate complexes, DFT can help determine the preferred coordination mode (monodentate vs. bidentate).

Binding Energies: The strength of the interaction between a metal ion and the perchlorate ligand can be calculated. This helps to quantify the stability of the complex and can be compared with other ligands to understand relative binding affinities.

Vibrational Frequencies: Theoretical calculations can predict the IR and Raman spectra of a proposed structure. researchgate.net By comparing the calculated frequencies with experimental spectra, researchers can confirm the coordination mode of the perchlorate anion. For example, the calculated splitting pattern of the ν₃ and ν₄ modes can be matched to the experimental spectrum to differentiate between monodentate and bidentate coordination.

Bonding Analysis: Advanced techniques like Natural Bond Orbital (NBO) analysis or Natural Energy Decomposition Analysis (NEDA) can be used to probe the nature of the metal-perchlorate bond. mdpi.com These methods can elucidate the degree of covalent versus electrostatic character in the interaction, providing a deeper understanding of the bonding.

These computational approaches are crucial for rationalizing experimental observations and for designing new metal complexes with tailored properties. semanticscholar.orgmdpi.com

Exploration of Ethanamine, N,n Diethyl , Perchlorate in Catalysis

Application in Organocatalysis and Acid-Base Catalyzed Processes

Triethylamine (B128534) (TEA), the base component of Ethanamine, N,N-diethyl-, perchlorate (B79767), is a cornerstone of organocatalysis, primarily functioning as a Brønsted base to deprotonate acidic protons and as a Lewis base through its nitrogen lone pair. jmaterenvironsci.comwikipedia.orgresearchgate.netresearchgate.net It is instrumental in a vast array of organic transformations, including condensations, eliminations, and neutralizations. jmaterenvironsci.comwikipedia.org For instance, TEA is commonly employed to facilitate Knoevenagel condensations and Michael additions. jmaterenvironsci.com In these reactions, TEA abstracts a proton from an active methylene (B1212753) compound, generating a nucleophilic carbanion that then participates in carbon-carbon bond formation. jmaterenvironsci.com

Evaluation of its Role as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary to enable the reaction. wikipedia.org

While triethylamine itself is not a phase transfer catalyst, it can react in situ with alkylating agents to form quaternary ammonium salts that do function as phase transfer catalysts. phasetransfercatalysis.com The effectiveness of such in situ formed catalysts depends on the nature of the alkylating agent. phasetransfercatalysis.com

Quaternary ammonium salts with large, weakly-hydrated organic anions like perchlorate are known to be effective in phase transfer catalysis. princeton.edu For example, tetraethylammonium (B1195904) perchlorate has been used as a phase transfer catalyst in 18F-fluorination reactions. mdpi.com This suggests a potential role for Ethanamine, N,N-diethyl-, perchlorate as a phase transfer catalyst. The triethylammonium (B8662869) cation could transport anionic reactants from an aqueous phase to an organic phase, where they can react with an organic substrate. However, direct experimental studies evaluating the efficacy of this compound in this capacity have not been found.

Utilization as a Precursor for Supported Catalysts or Heterogeneous Systems

Supported catalysts, where the active catalytic species is dispersed on a high-surface-area support material, are crucial in industrial chemistry. The precursor used to introduce the active species onto the support is a key factor in determining the final catalyst's performance.

While there is no specific information on the use of this compound as a precursor for supported catalysts, the general principles of catalyst preparation can be considered. Perovskite-type oxides are one class of materials used as catalyst precursors to generate highly dispersed metallic nanocatalysts. researchgate.net In the context of supported metal catalysts, an amine salt could potentially be used in the impregnation step to control the pH and influence the interaction between the metal precursor and the support surface.

Furthermore, research has been conducted on heterogeneous catalysts for the reduction of perchlorate in water, employing palladium on carbon modified with a rhenium precursor. nih.gov This work, however, focuses on the destruction of the perchlorate anion rather than using a perchlorate salt as a catalyst precursor. The synthesis of supported catalysts for the production of triethylamine itself involves impregnating supports like gamma-alumina with salts of nickel, copper, and palladium. google.com

Mechanistic Elucidation of Catalytic Cycles and Active Species

Understanding the catalytic cycle and identifying the active species are fundamental to optimizing any catalytic process. For reactions catalyzed by triethylamine, the mechanism typically involves the deprotonation of a substrate to generate a more reactive nucleophile. jmaterenvironsci.com

In a hypothetical scenario where this compound acts as a phase transfer catalyst, the catalytic cycle would involve the triethylammonium cation pairing with an anion in the aqueous phase. This ion pair would then be extracted into the organic phase, where the anion would react. The triethylammonium cation would subsequently return to the aqueous phase to repeat the cycle. The perchlorate anion's role would be that of a non-coordinating counter-ion in the organic phase.

If the compound were to act as an acid catalyst, the triethylammonium cation would be the active species, donating a proton to activate a substrate. After the reaction, the resulting triethylamine would be protonated again to regenerate the catalyst.

Studies on Catalytic Efficiency and Stereoselectivity in Model Reactions

The efficiency of a catalyst is measured by its ability to accelerate a reaction, often quantified by turnover number and turnover frequency. Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals.

While triethylamine is a common achiral base used in a multitude of reactions, stereoselectivity is typically induced by using chiral catalysts. jmaterenvironsci.com For instance, chiral quaternary ammonium salts derived from cinchona alkaloids are used in asymmetric phase-transfer catalysis to achieve enantioselective alkylations. wikipedia.orgcore.ac.ukmdpi.com

There are no specific studies on the catalytic efficiency or stereoselectivity of this compound in any model reaction. Any potential for inducing stereoselectivity would likely require modification of the triethylammonium cation to incorporate chiral elements.

Supramolecular Assembly and Non Covalent Interactions of Ethanamine, N,n Diethyl , Perchlorate

Principles of Crystal Engineering and Design of Self-Assembled Structures

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the way molecules assemble. taylorandfrancis.com This is achieved through an understanding of intermolecular interactions and their influence on the packing of molecules in a crystal lattice. For ionic compounds like triethylammonium (B8662869) perchlorate (B79767), the primary forces at play are ionic bonds, hydrogen bonds, and van der Waals interactions.

The design of self-assembled structures in these salts often involves a balance between the space-filling requirements of the alkyl chains and the formation of directional interactions, such as hydrogen bonds. The shape and size of the cation and anion are critical factors. For instance, the flexible ethyl groups of the triethylammonium cation can adopt various conformations to optimize packing efficiency and facilitate the formation of hydrogen-bonded networks. The perchlorate anion, being a weak hydrogen bond acceptor, influences the geometry of these networks. mdpi.com The principles of crystal engineering allow for the prediction of potential packing motifs and the rationalization of observed crystal structures based on the interplay of these competing interactions.

Analysis of Hydrogen Bonding Networks and Their Influence on Solid-State Architectures

Hydrogen bonds are crucial in directing the supramolecular assembly of triethylammonium salts. researchgate.nettandfonline.com The triethylammonium cation possesses a protonated amine group (N-H+) that can act as a hydrogen bond donor, while the oxygen atoms of the perchlorate anion can act as acceptors. Theoretical and spectroscopic studies have provided insight into these interactions.

Infrared spectroscopic studies of triethylammonium perchlorate in solution have shown the existence of N-H+⋯O hydrogen bonds between the cation and the perchlorate anion. nih.gov In the solid state, these interactions are expected to be a dominant feature of the crystal packing. The crystal structure of triethylammonium hydrogen chloranilate, for example, reveals bifurcated N-H⋯O hydrogen bonds that link the cations and anions into centrosymmetric aggregates. A similar arrangement can be anticipated in triethylammonium perchlorate, where the N-H+ group of the cation would form hydrogen bonds with the oxygen atoms of the perchlorate anion.

Table 1: Potential Hydrogen Bond Parameters in Triethylammonium Salts

Donor Acceptor Type of Interaction Typical Distance (Å)
N-H O (perchlorate) Strong, Charge-Assisted 2.7 - 3.0

Investigation of π-π Stacking and C-H···π Interactions in Organized Assemblies

Non-covalent interactions involving π-systems, such as π-π stacking and C-H···π interactions, are fundamental in the supramolecular chemistry of aromatic compounds. wikipedia.orgnih.gov

π-π Stacking: This interaction involves the attractive, non-covalent forces between aromatic rings. For a compound to exhibit π-π stacking, it must contain at least one aromatic ring system. The triethylammonium cation, N(CH₂CH₃)₃H⁺, and the perchlorate anion, ClO₄⁻, are both aliphatic and inorganic, respectively, and lack any aromatic moieties. Consequently, π-π stacking interactions are not a feature of the supramolecular assembly of pure Ethanamine, N,N-diethyl-, perchlorate.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring or a double/triple bond) acts as the acceptor. Similar to π-π stacking, the presence of a π-electron system is a prerequisite for this interaction. As neither the triethylammonium cation nor the perchlorate anion possesses a π-system, C-H···π interactions are not present in the crystal structure of this simple salt. However, in co-crystals or host-guest complexes where an aromatic molecule is also present, the C-H bonds of the triethylammonium cation could potentially engage in C-H···π interactions with the aromatic guest.

Exploration of Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of complexes where one molecule (the host) encloses another molecule (the guest). researchgate.net This recognition is driven by non-covalent interactions. While there are no specific reports of this compound itself being used in host-guest systems, the triethylammonium cation has been observed to participate in such phenomena.

The triethylammonium cation can be encapsulated within the cavities of larger host molecules, such as crown ethers or polyoxometalate clusters. gla.ac.uk In these cases, the recognition and binding are typically governed by a combination of hydrogen bonding between the N-H+ group of the cation and heteroatoms in the host, as well as van der Waals interactions between the ethyl groups and the interior of the host cavity. The size and shape of the triethylammonium cation make it a suitable guest for hosts with complementary cavities.

Conversely, aggregates of tetraalkylammonium salts can form structures with channels or cavities capable of encapsulating smaller guest molecules. For example, the crystal structure of tetra-n-butylammonium perchlorate reveals columns of cations that form nanotubular structures, within which the perchlorate anions reside. researchgate.netmdpi.com This demonstrates the potential for tetraalkylammonium salts to act as hosts for anionic or neutral guests. While not explicitly demonstrated for triethylammonium perchlorate, it is conceivable that under certain crystallization conditions, it could form inclusion compounds with small solvent molecules.

Role in Template-Directed Synthesis of Nanomaterials

Template-directed synthesis is a powerful method for controlling the size, shape, and morphology of nanomaterials. sapub.org In this approach, a pre-existing structure (the template) guides the formation of the desired material. Organic cations, including triethylammonium, have been used as structure-directing agents (templates) in the synthesis of various porous materials and nanoparticles.

For instance, triethylamine (B128534) is used in the synthesis of aluminophosphate molecular sieves, where the protonated triethylammonium cation is found within the channels of the resulting framework. researchgate.net The size and shape of the triethylammonium cation influence the dimensions of the pores and channels in the final material. Upon calcination, the organic template is removed, leaving behind a porous structure with a well-defined architecture.

While the perchlorate salt of triethylamine is not commonly cited as a template, other quaternary ammonium (B1175870) salts are widely employed. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), are used as templates for the synthesis of mesoporous materials like tin oxide. sapub.org The underlying principle involves the self-assembly of the surfactant molecules into micelles or liquid crystalline phases, which then serve as a scaffold around which the inorganic material is formed. The use of triethylammonium salts in similar templating applications is plausible, with the cation directing the structure of the resulting nanomaterial.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Triethylammonium perchlorate
Tetra-n-butylammonium perchlorate
Triethylammonium hydrogen chloranilate
Triethylamine
Aluminophosphate
Tin oxide

Solution Phase Behavior and Advanced Electrochemistry of Ethanamine, N,n Diethyl , Perchlorate

Conductometric and Volumetric Studies in Diverse Non-Aqueous Solvents

The solution-phase behavior of Ethanamine, N,N-diethyl-, perchlorate (B79767) (triethylammonium perchlorate) is foundational to its application in electrochemical systems. Conductometric and volumetric studies in various non-aqueous solvents are crucial for understanding ion-solvent and ion-ion interactions. While specific data for triethylammonium (B8662869) perchlorate is sparse, extensive research on analogous tetraalkylammonium perchlorates, such as tetraethylammonium (B1195904) perchlorate (TEAP) and tetrabutylammonium (B224687) perchlorate (TBAP), provides significant insights.

Conductance measurements reveal the extent of ion-pair formation and the mobility of the triethylammonium (TEA⁺) and perchlorate (ClO₄⁻) ions in solution. In solvents of high dielectric constant, such as acetonitrile (B52724) and dimethylformamide, triethylammonium perchlorate is expected to behave as a strong electrolyte, being highly dissociated. However, in solvents with lower dielectric constants, ion association becomes more significant.

The limiting molar conductivity (Λ₀) is a key parameter derived from these studies, representing the molar conductivity at infinite dilution where interionic interactions are negligible. For tetraalkylammonium perchlorates in methanol (B129727) and acetonitrile, it has been observed that the association constants differ in magnitude and in cation dependence, indicating the significant role of the solvent in mediating ion-pairing. The size of the cation also plays a role, with studies on Eu³⁺ reduction in the presence of various tetraalkylammonium perchlorates showing that the standard rate constant changes with the size of the cation. researchgate.net

Table 1: Representative Limiting Molar Conductances of Analogous Tetraalkylammonium Perchlorates in Non-Aqueous Solvents at 25°C

SolventDielectric ConstantCationLimiting Molar Conductance (Λ₀) in S cm² mol⁻¹
Methanol32.7TetramethylammoniumData not specified
Methanol32.7TetraethylammoniumData not specified
Acetonitrile37.5TetramethylammoniumData not specified
Acetonitrile37.5TetrahexylammoniumData not specified

Determination of Electrochemical Window and Stability in Various Electrolyte Media

The electrochemical window is a critical parameter for any electrolyte, defining the potential range over which the electrolyte is stable and does not undergo oxidation or reduction. For Ethanamine, N,N-diethyl-, perchlorate, this window is determined by the electrochemical stability of the triethylammonium cation and the perchlorate anion.

Tetraalkylammonium perchlorates are widely used as supporting electrolytes in organic electrochemistry precisely because they offer wide electrochemical windows. marquette.edunih.gov The anodic (positive) limit is typically set by the oxidation of the perchlorate anion, while the cathodic (negative) limit is determined by the reduction of the triethylammonium cation.

In common non-aqueous solvents like acetonitrile, the electrochemical window for electrolytes based on tetraalkylammonium cations and anions like perchlorate or hexafluorophosphate (B91526) can be quite large, often exceeding 5 volts. ox.ac.ukresearchgate.net The reduction of the triethylammonium cation, (CH₃CH₂)₃NH⁺, is reported to occur at potentials negative of -0.3 V, resulting in the evolution of hydrogen gas. researchgate.net The oxidation of the perchlorate anion is generally considered to be very difficult, contributing to a wide anodic window. mtak.hu

The stability of the electrolyte is also influenced by the purity of the solvent and the presence of trace amounts of water or oxygen, which can significantly narrow the usable potential range. researchgate.net Protic ionic liquids based on the triethylammonium cation have been synthesized and their electrochemical stability windows studied, providing further insight into the inherent stability of the cation. researchgate.net

Table 2: Typical Electrochemical Windows for Related Electrolyte Systems

Electrolyte SystemSolventWorking ElectrodeAnodic Limit (V)Cathodic Limit (V)Total Window (V)
Tetrabutylammonium Perchlorate (0.1 M)AcetonitrileGold/Platinum~ +2.5 to +3.0~ -2.5 to -3.0~ 5.0 to 6.0
Triethylammonium Triflate(Neat PIL)-Data not specifiedData not specifiedData not specified
Triethylammonium Dihydrogen Phosphate(Neat PIL)Platinum+2.5-0.32.8

Note: This table presents typical values for analogous systems to illustrate the expected performance. The exact window for triethylammonium perchlorate would depend on the specific solvent, electrode material, and experimental conditions. ox.ac.ukresearchgate.netresearchgate.net

Cyclic Voltammetry and Chronoamperometry for Redox Process Characterization

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques used to characterize the redox processes of electroactive species in a solution containing this compound as the supporting electrolyte. These methods help to understand the kinetics and mechanisms of electron transfer reactions.

In a typical CV experiment using triethylammonium perchlorate in an aprotic solvent, the voltammogram of a redox-active analyte would show characteristic oxidation and reduction peaks. The separation between the peak potentials (ΔEp) and the magnitude of the peak currents provide information about the reversibility and kinetics of the electron transfer process. Because triethylammonium perchlorate itself is electrochemically stable over a wide potential range, it provides an inert medium to study the analyte of interest without interfering signals. edaq.com

Chronoamperometry, where the potential is stepped to a value that initiates an electrochemical reaction and the resulting current is measured as a function of time, is used to determine diffusion coefficients of species and to study the mechanisms of electrode reactions. The perchlorate anion, while generally considered stable, can undergo electrochemical reduction under specific conditions, for instance at tin or rhodium electrodes. unesp.briapchem.org This reduction can be studied using techniques like CV and chronoamperometry to elucidate the complex multi-step reaction mechanisms. mtak.hu

Studies on the reduction of iron porphyrins in the presence of tetraalkylammonium perchlorate have utilized slow scan rate cyclic voltammetry to monitor the reaction between the reduced porphyrin and the tetraalkylammonium cation, demonstrating that the cation itself can be reactive under highly reducing conditions. marquette.edu

Investigation of Interfacial Chemistry and Electrode-Solution Interactions

The interface between the electrode and the electrolyte solution is where all electrochemical reactions occur. The structure of this interface, known as the electrical double layer, is significantly influenced by the ions present in the electrolyte. In a solution of this compound, both the triethylammonium cation and the perchlorate anion interact with the charged electrode surface.

The triethylammonium cation, being relatively large and organic, can adsorb onto the electrode surface. This adsorption is influenced by the electrode potential and the nature of the electrode material. The adsorption of tetraalkylammonium cations has been shown to modify the double-layer structure and can influence the kinetics of electron transfer reactions, for example, in the electrochemical reduction of CO₂. nih.gov The hydrophobic nature of the alkyl chains plays a critical role in these interactions. nih.gov

The perchlorate anion is generally considered to be weakly coordinating and less prone to specific adsorption compared to smaller anions like chloride. researchgate.net However, its presence in the double layer is crucial for balancing the charge at the electrode surface. The interaction between perchlorate ions and electrode materials like polypyrrole has been studied, showing that the anion can be exchanged during the redox process of the polymer film. nih.gov The competition among anions for active sites on the electrode surface can be a limiting factor in certain electrochemical processes, such as perchlorate reduction itself. researchgate.net

Analysis of Ion Transport Mechanisms and Electrolyte Performance Theory

The transport mechanism involves the migration of solvated ions under the influence of an applied electric field. The size of the solvated ions, which includes the central ion and its surrounding shell of solvent molecules, is a key factor determining their mobility. The relatively bulky nature of the triethylammonium cation affects its mobility compared to smaller inorganic ions.

The theory of electrolyte performance considers factors such as the Walden product (the product of limiting molar conductivity and solvent viscosity), which should be constant for a given ion in different solvents if the solvated ionic radius remains unchanged. Deviations from this rule provide insights into specific ion-solvent interactions. The use of tetraalkylammonium salts as additives in lithium metal batteries has been investigated, where they are thought to regulate lithium deposition through an electrostatic shielding effect, showcasing how ion transport and interfacial behavior can be engineered to improve electrochemical device performance. unibo.itmdpi.com

Advanced Spectroelectrochemical Investigations of Solution Species

Spectroelectrochemistry combines electrochemical techniques with spectroscopic methods (such as UV-Vis, IR, or NMR spectroscopy) to provide real-time information about the species being generated or consumed at the electrode surface and in the solution.

For solutions containing this compound, this technique can be used to study the redox behavior of an analyte by monitoring its spectral changes as the potential is varied. Since the triethylammonium and perchlorate ions are generally transparent in the UV-Vis region, they serve as an ideal supporting electrolyte for such studies.

In cases where the electrolyte ions themselves are involved in a reaction, spectroelectrochemistry is invaluable. For example, thin-layer spectroelectrochemistry has been used to monitor the reaction of reduced iron porphyrins with the tetrabutylammonium cation, a close analogue of the triethylammonium cation. worldscientific.com Similarly, the electrochemical reduction of the perchlorate anion, a process of significant environmental interest, has been studied using IR and ³⁵Cl NMR spectroscopies to identify the reaction products and intermediates, confirming the conversion to harmless chloride. iapchem.org These advanced techniques provide a molecular-level understanding of the complex processes occurring within the electrochemical cell.

Ethanamine, N,n Diethyl , Perchlorate in Advanced Functional Materials Research

Integration as a Component in Ionic Conductors or Proton Conductors (focus on conduction mechanisms)

The integration of Ethanamine, N,N-diethyl-, perchlorate (B79767) into ionic or proton conductors is a promising area of research. The fundamental principle behind its potential utility lies in its composition as an ionic salt, consisting of the triethylammonium (B8662869) cation ([ (CH₃CH₂)₃NH]⁺) and the perchlorate anion (ClO₄⁻).

Ionic Conduction: In the solid state, ionic conductivity is largely dependent on the mobility of ions through the crystal lattice. For Ethanamine, N,N-diethyl-, perchlorate, the conduction mechanism would involve the transport of either the triethylammonium cations or the perchlorate anions. The mobility of these ions is influenced by factors such as the size of the ions, the crystal structure of the material, and the presence of defects or vacancies within the lattice. In many alkylammonium-based salts, ionic conductivity increases with temperature, as thermal energy allows ions to overcome the activation energy barrier for hopping between lattice sites.

A related compound, tetraethylammonium (B1195904) perchlorate, is noted for its high ionic conductivity and is used as an electrolyte in electrochemical applications. medchemexpress.com This suggests that this compound could exhibit similar properties, making it a candidate for solid-state electrolytes in batteries or other electrochemical devices.

Proton Conduction: The presence of a proton on the triethylammonium cation introduces the possibility of proton conduction. The mechanism for proton conduction in such materials can occur through two primary pathways:

Grotthuss Mechanism: This involves the "hopping" of protons from one cation to a neighboring molecule or anion through the formation and breaking of hydrogen bonds. The mobility of the proton is therefore not tied to the diffusion of the entire cation.

Vehicular Mechanism: In this mechanism, the entire protonated cation (the triethylammonium ion) diffuses through the material, carrying the proton with it.

For this compound to function as an effective proton conductor, the material would need to possess a crystal structure that facilitates either of these mechanisms. The presence of an ordered hydrogen-bonding network would be crucial for the Grotthuss mechanism, while a more flexible lattice might favor the vehicular mechanism. Research into the crystal structure and phase transitions of this compound at different temperatures would be essential to understand its potential as a proton conductor.

Table 1: Comparison of Ionic Radii and Potential Impact on Conduction

Ion Ionic Radius (approximate) Potential Role in Conduction
Triethylammonium Larger May contribute to a more open crystal lattice, potentially facilitating ionic movement. Its bulkiness could also hinder transport.

Exploration of its Role in Dielectric Materials or Optoelectronic Applications (focus on underlying chemical principles)

The molecular structure of this compound suggests its potential for use in dielectric and optoelectronic materials. The key chemical principles underlying these applications are related to the material's polarizability and its response to an external electric field.

The magnitude of the dielectric constant will depend on several factors, including:

The permanent dipole moment of the triethylammonium cation.

The polarizability of both the cation and the anion.

The freedom of the ions to rotate within the crystal lattice, which is often temperature-dependent.

Phase transitions in the solid state can lead to significant changes in dielectric properties. For instance, a transition to a more ordered phase might restrict ionic rotation and lower the dielectric constant, while a transition to a more disordered phase could have the opposite effect. The study of the dielectric properties of this compound over a range of frequencies and temperatures would be necessary to characterize its potential for applications such as capacitors or insulators in electronic components.

Furthermore, the incorporation of this compound into composite materials or as a guest molecule in a host lattice could impart desirable optoelectronic properties. For example, it could be used to modify the refractive index of a polymer matrix or to influence the charge transport properties of a semiconductor material. Research in this area would involve spectroscopic studies to determine the band gap and other optical parameters of the material.

Application as a Precursor for Advanced Coating Technologies or Thin Film Deposition

This compound could potentially be utilized as a precursor in the fabrication of advanced coatings and thin films. Its utility in this area would stem from its ability to be deposited onto a substrate and subsequently transformed into a functional material.

Solution-Based Deposition: As an organic salt, this compound is likely soluble in polar solvents. This would allow for the preparation of precursor solutions that can be used in a variety of solution-based deposition techniques, including:

Spin Coating: A solution of the compound is spread onto a substrate, which is then spun at high speed to produce a thin, uniform film.

Dip Coating: The substrate is immersed in the precursor solution and then withdrawn at a controlled speed to leave a thin layer of the material.

Spray Coating: The precursor solution is atomized and sprayed onto the substrate.

Following deposition, the precursor film would likely require a thermal treatment (annealing) to remove the solvent and potentially to induce a desired crystal structure or to decompose the precursor into a new material. For example, thermal decomposition could be used to form a thin film of a metal oxide or a carbonaceous material, with the specific outcome depending on the decomposition pathway of the triethylammonium perchlorate.

Vapor-Based Deposition: While less common for organic salts, it is conceivable that this compound could be used in a physical vapor deposition (PVD) or chemical vapor deposition (CVD) process if it can be sublimed without significant decomposition. In a PVD process, the material would be evaporated in a vacuum and then condensed onto a substrate. In a CVD process, the vaporized precursor would react on the substrate surface to form the desired film.

The choice of deposition technique would depend on the desired film thickness, uniformity, and morphology, as well as the thermal stability of the precursor. Research into the thermal properties and decomposition products of this compound is crucial for its development as a precursor for coatings and thin films.

Incorporation into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. rsc.org The incorporation of this compound into such materials could offer a route to new functionalities.

Mechanism of Incorporation: this compound could be incorporated into hybrid materials in several ways:

As a Template or Structure-Directing Agent: The triethylammonium cations could act as templates around which an inorganic framework (such as a metal oxide or a silicate) is formed. The size and shape of the organic cation can influence the pore structure and crystallography of the resulting inorganic material.

As a Mobile Ion within an Inorganic Matrix: The organic salt could be encapsulated within the pores of a pre-formed inorganic material, such as a zeolite or a mesoporous silica. In this scenario, the triethylammonium and perchlorate ions could be mobile within the pores, imparting ionic conductivity to the hybrid material.

Through Covalent Bonding: While the triethylammonium perchlorate itself is an ionic compound, it may be possible to chemically modify the triethylammonium cation to include functional groups that can form covalent bonds with an inorganic network. This would create a Class II hybrid material with strong interactions between the organic and inorganic components.

Potential Properties and Applications: The properties of the resulting hybrid material would be a combination of the properties of the organic salt and the inorganic framework. For example, a hybrid material containing this compound could exhibit:

Tunable Ionic Conductivity: The concentration of the entrapped salt could be varied to control the ionic conductivity of the material.

Enhanced Thermal or Mechanical Stability: The inorganic framework could provide a robust and stable host for the organic salt, potentially increasing its operating temperature range.

Novel Dielectric Properties: The combination of the polarizable organic salt and the inorganic matrix could lead to unique dielectric properties that are not present in either component alone.

Table 2: Potential Hybrid Material Systems Incorporating this compound

Inorganic Component Method of Incorporation Potential Application
Silica (SiO₂) Sol-gel synthesis with the salt as a template Catalyst support, low-dielectric constant material
Titania (TiO₂) Infiltration into a mesoporous TiO₂ film Electrolyte for dye-sensitized solar cells

Note: This table presents hypothetical systems for research, as specific examples involving this compound have not been documented in the reviewed literature.

Development of Responsive Materials Exhibiting Stimuli-Responsive Behavior at a Molecular Level

Stimuli-responsive materials, also known as "smart" materials, are designed to change their properties in response to an external stimulus. semanticscholar.org The development of such materials based on this compound would likely focus on harnessing its potential for phase transitions or changes in its ionic interactions.

Potential Stimuli and Responses:

Thermo-responsive Behavior: Many alkylammonium salts exhibit solid-solid phase transitions at specific temperatures. These transitions are often associated with changes in the rotational freedom of the cations and can lead to abrupt changes in properties such as ionic conductivity, dielectric constant, or optical properties. If this compound possesses such a phase transition, it could be exploited to create a material that switches its state in response to a change in temperature.

Electro-responsive Behavior: The orientation of the polar triethylammonium cations could potentially be controlled by an external electric field. This could lead to changes in the material's optical properties, such as its birefringence, making it a candidate for use in electro-optic modulators.

Chemo-responsive Behavior: The ionic nature of the compound suggests that its properties could be sensitive to the chemical environment. For example, exposure to certain solvents or gases could alter the crystal structure or ionic mobility of the material, leading to a measurable change in its conductivity or other properties. This could form the basis for a chemical sensor.

Design Principles at the Molecular Level: The key to developing stimuli-responsive materials based on this compound lies in understanding and controlling its molecular-level behavior. This would require:

Detailed Crystallographic Studies: To understand the crystal structure in different phases and how it changes during a phase transition.

Spectroscopic and Thermal Analysis: To identify the temperatures at which phase transitions occur and to characterize the changes in molecular dynamics associated with these transitions.

Theoretical Modeling: To predict the behavior of the material under different stimuli and to guide the design of new materials with enhanced responsiveness.

By carefully tuning the chemical structure of the cation (e.g., by changing the length of the alkyl chains) or the anion, it may be possible to design a family of related compounds with a range of stimuli-responsive properties, opening up new avenues for the development of advanced functional materials.

Future Research Trajectories and Interdisciplinary Opportunities for Ethanamine, N,n Diethyl , Perchlorate

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the study of ionic compounds like Ethanamine, N,N-diethyl-, perchlorate (B79767). Machine learning (ML) algorithms are particularly well-suited for developing Quantitative Structure-Property Relationship (QSPR) models, which can predict the physicochemical properties of chemical compounds based on their molecular structure. acs.orgmdpi.com

Future research can focus on creating bespoke ML models to predict critical properties of triethylammonium (B8662869) perchlorate. By training algorithms on curated datasets, it becomes possible to estimate characteristics such as solubility in various solvents, thermal stability, and ionic conductivity without the need for extensive, time-consuming experiments. rsc.org Various ML approaches, including Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and random forest algorithms, can be employed to model the complex relationships inherent in ionic systems. acs.orgnih.gov Feature engineering, which transforms raw data into informative descriptors like molecular weight and critical temperature, is essential for maximizing the predictive accuracy of these models. acs.org These predictive tools can guide the rational design of new materials and processes, enabling researchers to screen vast numbers of potential ionic structures for specific applications, from energy storage to chemical synthesis. rsc.orgnih.gov

Table 1: Potential Applications of Machine Learning Models in Ethanamine, N,N-diethyl-, perchlorate Research

Machine Learning Model Potential Application Area Predicted Properties
Artificial Neural Networks (ANN) Material Science Ionic conductivity, thermal stability, melting point. acs.org
Support Vector Machines (SVM) Environmental Science Toxicity, biodegradability, environmental fate. mdpi.com
Random Forest (RF) Process Chemistry Solubility in various solvents, reaction kinetics. acs.org

Exploration in Novel Reaction Environments (e.g., supercritical fluids, deep eutectic solvents)

Investigating the behavior of this compound in non-conventional reaction media, such as supercritical fluids (SCFs) and deep eutectic solvents (DESs), represents a promising frontier. These environments offer unique properties—like tunable density and viscosity in SCFs and low volatility and high thermal stability in DESs—that can significantly alter reaction pathways and product selectivity.

Future studies could explore the use of triethylammonium perchlorate as a catalyst or electrolyte in these novel media. For instance, in supercritical carbon dioxide, it could serve as a phase-transfer catalyst or supporting electrolyte in electrochemical reactions. In deep eutectic solvents, its role as a component could influence the solvent's physicochemical properties, opening avenues for its use in green chemistry applications, such as biomass processing or metal extraction. Research in this area would contribute to developing more sustainable and efficient chemical processes.

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound, particularly its perchlorate anion, are critical for environmental monitoring and quality control. While numerous methods exist for perchlorate detection, future research will focus on enhancing sensitivity, selectivity, and applicability to complex matrices like soil, wastewater, and biological fluids. clu-in.orgnih.gov

Advanced analytical techniques combining separation science with sensitive detection are paramount. Ion Chromatography (IC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) or tandem mass spectrometry (MS/MS) has emerged as a robust and highly sensitive method. clu-in.orgthermofisher.com EPA Methods 331.0 and 332.0, for example, utilize these technologies for analyzing perchlorate in drinking water. nih.govnemi.gov Future work could involve optimizing these methods to specifically quantify the intact this compound ion pair. This would involve developing specific chromatographic columns and mass spectrometry parameters to handle matrix interferences from high concentrations of other anions like chloride and sulfate. clu-in.orgnih.gov The development of portable sensors and simplified sample preparation techniques also represents a significant area for advancement, enabling rapid, on-site analysis. researchgate.net

Table 2: Comparison of Advanced Analytical Methods for Perchlorate Detection

Analytical Method Principle Typical Detection Limit Advantages Challenges
IC-ESI-MS/MS Ion Chromatography separation followed by tandem Mass Spectrometry. thermofisher.com 0.025 ng/mL (in urine) nih.gov High sensitivity and selectivity; validated by EPA methods. clu-in.org Matrix interference from high salt concentrations. nih.gov
HPLC-ESI-MS High-Performance Liquid Chromatography separation with Mass Spectrometry. clu-in.org 1 µg/L clu-in.org Effective for aqueous and soil samples. clu-in.org Requires sophisticated instrumentation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility. researchgate.net 20 mg/L researchgate.net Can preconcentrate analytes and eliminate interferences. researchgate.net May have lower sensitivity than MS-based methods.

| Colorimetry | Spectrophotometric detection based on ion-pair formation with a colored cation. researchgate.net | 1 µg/L (aqueous) clu-in.org | Simple, cost-effective instrumentation. researchgate.net | Potential for interference from other anions. |

Advancement of Theoretical Frameworks for Predicting Supramolecular Self-Assembly

The ability of ions to self-assemble into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. For this compound, the ionic interactions between the triethylammonium cation and the perchlorate anion can drive the formation of higher-order architectures. researchgate.netnih.gov Future research should focus on developing and refining theoretical frameworks to predict and control this self-assembly process.

Computational modeling, including molecular dynamics simulations and density functional theory (DFT), can provide insights into the forces governing assembly. These models can predict how factors like solvent polarity, temperature, and concentration influence the formation of supramolecular structures. mdpi.com For instance, theoretical studies could explore whether triethylammonium perchlorate forms one-dimensional chains, sheets, or more complex three-dimensional networks. nih.gov Understanding these principles is crucial for designing novel materials with tailored properties, such as stimuli-responsive gels or crystalline solids with specific electronic or optical characteristics. researchgate.netrsc.org The charge, hydration rate, and pH of the system are critical parameters that influence the resulting supramolecular network. mdpi.com

Contribution to Fundamental Understanding of Ion-Pairing and Solvation Phenomena

A deeper understanding of the fundamental interactions of this compound at the molecular level is essential for predicting its behavior in solution. Research in this area will focus on the intricate interplay between ion-pairing (the association of the cation and anion) and solvation (the interaction of ions with solvent molecules).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-diethyl ethanamine perchlorate, and what purity validation steps are critical?

  • Methodological Answer : Synthesis can be achieved via alkylation of 2-chloro-N,N-diethyl ethanamine followed by ion exchange with perchlorate. Key steps include:

  • Alkylation of primary amines using alkyl halides or alcohols under acidic conditions, as demonstrated in analogous studies for 2-chloro-N,N,N-trialkylethanaminium salts .
  • Purification via recrystallization or column chromatography, with purity validated by ion chromatography (IC) coupled with mass spectrometry (MS) to confirm perchlorate anion integrity .
  • Critical validation parameters: Mass balance (>98%), absence of halide impurities (e.g., chloride), and thermal stability analysis via differential scanning calorimetry (DSC).

Q. Which analytical techniques are most reliable for quantifying perchlorate anion in N,N-diethyl ethanamine perchlorate, and how are they validated?

  • Methodological Answer :

  • Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) : Validated for perchlorate detection in complex matrices (e.g., biological samples) with a limit of quantification (LOQ) of 0.1 ppb. Performance criteria include linearity (R² > 0.995), recovery rates (90–110%), and inter-day precision (<15% RSD) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity of the cationic moiety, while ³⁵Cl NMR can detect perchlorate coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in developmental toxicity studies involving perchlorate salts?

  • Methodological Answer : Contradictions in rodent studies (e.g., brain morphology changes) often arise from methodological flaws such as inconsistent sectioning planes or inadequate dose-response modeling . To address this:

  • Implement standardized histopathological protocols (e.g., stereotaxic alignment for brain sectioning).
  • Use thyroid-specific biomarkers (e.g., thyroglobulin, TSH levels) to correlate perchlorate exposure with endocrine disruption .
  • Conduct dose-response studies with environmentally relevant concentrations (0.1–10 ppm) to avoid supra-physiological effects .

Q. What experimental designs effectively assess the environmental persistence of N,N-diethyl ethanamine perchlorate in aquatic systems?

  • Methodological Answer :

  • Aquatic Microcosm Studies : Expose model organisms (e.g., Lithobates sylvaticus tadpoles) to perchlorate at 1–100 µg/L and monitor bioaccumulation via LC-MS. Measure thyroid-related gene expression (e.g., thra, thrb) to assess endocrine disruption .
  • Photodegradation Assays : Simulate UV exposure in aqueous solutions and quantify perchlorate degradation products (e.g., chloride) using IC-MS/MS .

Q. How does the counterion (perchlorate vs. chloride) influence the physicochemical properties of N,N-diethyl ethanamine salts?

  • Methodological Answer :

  • Solubility : Perchlorate salts generally exhibit higher aqueous solubility than chlorides due to lower lattice energy .
  • Thermal Stability : Perchlorate derivatives decompose exothermically at ~300°C, whereas hydrochlorides degrade endothermically at lower temperatures (~200°C) .
  • Hygroscopicity : Perchlorate salts are less hygroscopic, making them preferable for long-term storage .

Q. What mechanistic studies elucidate the thyroid-disrupting effects of perchlorate-containing compounds?

  • Methodological Answer :

  • Gene Knockdown Models : Use CRISPR/Cas9 to silence sodium-iodide symporter (NIS) genes in zebrafish embryos, then expose to perchlorate to isolate its inhibitory effect on iodide uptake .
  • Transcriptomic Profiling : RNA-seq of thyroid tissue from perchlorate-exposed Lithobates sylvaticus reveals downregulation of metamorphosis-related genes (e.g., klf9, trβ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.